molecular formula C25H28N6O7S3 B193799 Spectracef CAS No. 117467-28-4

Spectracef

Cat. No. B193799
M. Wt: 620.7 g/mol
InChI Key: AFZFFLVORLEPPO-DGQFBIKGSA-N
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Description

Spectracef, also known as cefditoren, is a semi-synthetic cephalosporin antibiotic for oral administration . It is a prodrug which is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefditoren . It is used to treat many different types of bacterial infections that can cause bronchitis, tonsillitis, pneumonia, or skin infection .

Scientific Research Applications

Broad Spectrum of Activity

Cefditoren pivoxil, known as Spectracef, is a third-generation oral cephalosporin noted for its broad spectrum of activity against pathogens. It is effective against both Gram-positive and -negative bacteria and demonstrates stability against hydrolysis by many common beta-lactamases. This characteristic makes it a potent option for treating various bacterial infections (Wellington & Curran, 2004).

Clinical Efficacy in Various Infections

Spectracef has shown clinical and bacteriological efficacy in treating acute exacerbations of chronic bronchitis, community-acquired pneumonia, acute maxillary sinusitis, acute pharyngitis/tonsillitis, and uncomplicated skin and skin structure infections. Its effectiveness is particularly noted in cases where there is a concern about pathogens like Streptococcus pneumoniae showing decreased susceptibility to penicillin or beta-lactamase-mediated resistance among community-acquired pathogens (Wellington & Curran, 2005).

Rapid Symptom Relief in Acute Purulent Sinusitis

In a study focusing on acute purulent sinusitis, Spectracef demonstrated fast dynamics in alleviating the main clinical symptoms of the condition, with the average time for symptom disappearance being around 3.7 days (Крюков et al., 2013).

Antibacterial Activity

Spectracef is highly active against a range of common Gram-positive and -negative pathogens, including meticillin-susceptible Staphylococcus aureus, Streptococcus pyogenes, and both penicillin-susceptible and -intermediate S. pneumoniae. Its minimum inhibitory concentrations (MIC90) are lower than those of other antibiotics like cefuroxime and cefdinir, making it a strong candidate for treating infections caused by these bacteria (Wellington & Curran, 2012).

Advancements in Spectral Light Tracking

Although not directly related to Spectracef, advancements in spectral light tracking for health and well-being studies, such as the development of Spectrace, the first wearable compressive spectrometer, indicate the evolving scope of spectral applications in scientific research (Webler et al., 2021).

Safety And Hazards

Spectracef may cause serious side effects. These include severe stomach pain, diarrhea that is watery or bloody, pale or yellowed skin, dark colored urine, fever, confusion or weakness, a seizure (convulsions), fever, swollen glands, rash or itching, joint pain, or general ill feeling . It’s contraindicated in patients with carnitine deficiency or inborn errors of metabolism that may result in clinically significant carnitine deficiency . It’s also contraindicated in patients allergic to milk protein .

properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6-,30-16-/t17-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZFFLVORLEPPO-UVYJNCLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048743
Record name Cefditorin pivoxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefditoren pivoxil

CAS RN

117467-28-4
Record name Cefditoren pivoxil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117467-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefditoren Pivoxil [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117467284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefditorin pivoxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester, (6R,7R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFDITOREN PIVOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78THA212DH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
201
Citations
RDA Abouzaid - kau.edu.sa
… Drug Name: SPECTRACEF® … SPECTRACEF is contraindicated in patients with carnitine deficiency or inborn errors of metabolism that may result in clinically significant …
Number of citations: 0 www.kau.edu.sa
IV First - journals.lww.com
… The most commonly reported adverse reactions to Spectracef are diarrhea, nausea, and vaginal moniliasis. Most were mild and self-limiting. Spectracef is contraindicated in patients …
Number of citations: 2 journals.lww.com
T Fuchs - Prodrugs: challenges and rewards Part 1, 2007 - Springer
There is a continual need for new broad-spectrum antibiotics and, with this in mind, Sakagami and coworkers developed cefditoren pivoxil (Spectracef ® ) as an orally available prodrug …
Number of citations: 3 link.springer.com
L Prescott - Inpharma Weekly, 1999 - Springer
Cefditoren pivoxil [cefditoren; ‘Spectracef’], a new investigational oral cefalosporin with broad spectrum activity against both Gram-positive and Gram-negative bacteria, appears to be …
Number of citations: 2 link.springer.com
K Wellington, MP Curran - Treatments in Respiratory Medicine, 2005 - Springer
Cefditoren pivoxil (Spectracef®, Meiact®) is a third-generation oral cephalosporin with a broad spectrum of activity against pathogens, including both Gram-positive and -negative …
Number of citations: 17 link.springer.com
MB Hickey, ML Peterson, ES Manas, J Alvarez… - Journal of …, 2007 - Elsevier
… Cefditoren pivoxil SPECTRACEF Cephalosporin — — No … Crystallinity appears to be a feature of all but two of the products, Spectracef (a cephalosporin) and Invanz (a carbapenem). …
Number of citations: 46 www.sciencedirect.com
R Vial - The APRN's Complete Guide to Prescribing Pediatric …, 2018 - books.google.com
… Comment: Spectracef is contraindicated with milk protein allergy or carnitine deficiency. cefixime (B)(G)< 6 months: not recommended; 6 months-12 years,< 50 kg: 8 mg/kg/ day in 1-2 …
Number of citations: 0 books.google.com
MJ D'Souza, F Koyoshi, LM Everett - Pharmaceutical reviews, 2009 - ncbi.nlm.nih.gov
ADME/Tox (absorption, distribution, metabolism, elimination and toxicity) technology is traditionally associated as a tool in the drug discovery process which is often used to predict the …
Number of citations: 8 www.ncbi.nlm.nih.gov
TP Lodise, M Kinzig-Schippers… - Antimicrobial agents …, 2008 - Am Soc Microbiol
… The plasma pharmacokinetic data for cefditoren were adjusted for 88% protein binding to reflect unbound drug concentrations in the data analysis (Spectracef package insert; Purdue …
Number of citations: 31 journals.asm.org
Food and Drug Administration
Number of citations: 4

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